3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of indole, pyrrolidine, and imidazolidine moieties
Mechanism of Action
Target of Action
The compound 3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biological activities . For instance, they have been reported to show inhibitory activity against influenza A .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis and the Bartoli indole synthesis . The pyrrolidine moiety is often introduced via a cyclization reaction involving appropriate precursors . The final step involves the formation of the imidazolidine-2,4-dione ring, which can be achieved through a cyclization reaction using suitable reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles for substitution reactions (e.g., halogens) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Pyrrolidine derivatives: Compounds with similar pyrrolidine moiety used in drug discovery.
Imidazolidine derivatives: Compounds with similar imidazolidine ring used in medicinal chemistry.
Uniqueness
3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is unique due to its combination of three distinct moieties, which confer a range of biological activities and chemical reactivity .
Properties
IUPAC Name |
3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-25-12-3-2-10-6-14(19-13(10)7-12)16(23)20-5-4-11(9-20)21-15(22)8-18-17(21)24/h2-3,6-7,11,19H,4-5,8-9H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOJPDJIYXOWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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